molecular formula C10H8N2O2S B12123324 2-Thiophenecarboxylic acid, 5-(3-amino-2-pyridinyl)- CAS No. 887201-18-5

2-Thiophenecarboxylic acid, 5-(3-amino-2-pyridinyl)-

Cat. No.: B12123324
CAS No.: 887201-18-5
M. Wt: 220.25 g/mol
InChI Key: PLYFEGNPBBLMMB-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 5-(3-amino-2-pyridinyl)- is a heterocyclic compound that contains both a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 5-(3-amino-2-pyridinyl)- typically involves the formation of the thiophene ring followed by the introduction of the pyridine and amino groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiophene ring, followed by functionalization to introduce the pyridine and amino groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 5-(3-amino-2-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or sulfonates can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Thiophenecarboxylic acid, 5-(3-amino-2-pyridinyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 5-(3-amino-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-phenyl-3-thiophenecarboxylic acid
  • 2-Thiophenecarboxylic acid, 5-(2-pyridinyl)-
  • 2-Thiophenecarboxylic acid hydrazide

Uniqueness

2-Thiophenecarboxylic acid, 5-(3-amino-2-pyridinyl)- is unique due to the presence of both a thiophene ring and a pyridine ring, along with an amino group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

887201-18-5

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

5-(3-aminopyridin-2-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H8N2O2S/c11-6-2-1-5-12-9(6)7-3-4-8(15-7)10(13)14/h1-5H,11H2,(H,13,14)

InChI Key

PLYFEGNPBBLMMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(S2)C(=O)O)N

Origin of Product

United States

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